2,2-Dichlorocyclopentene-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

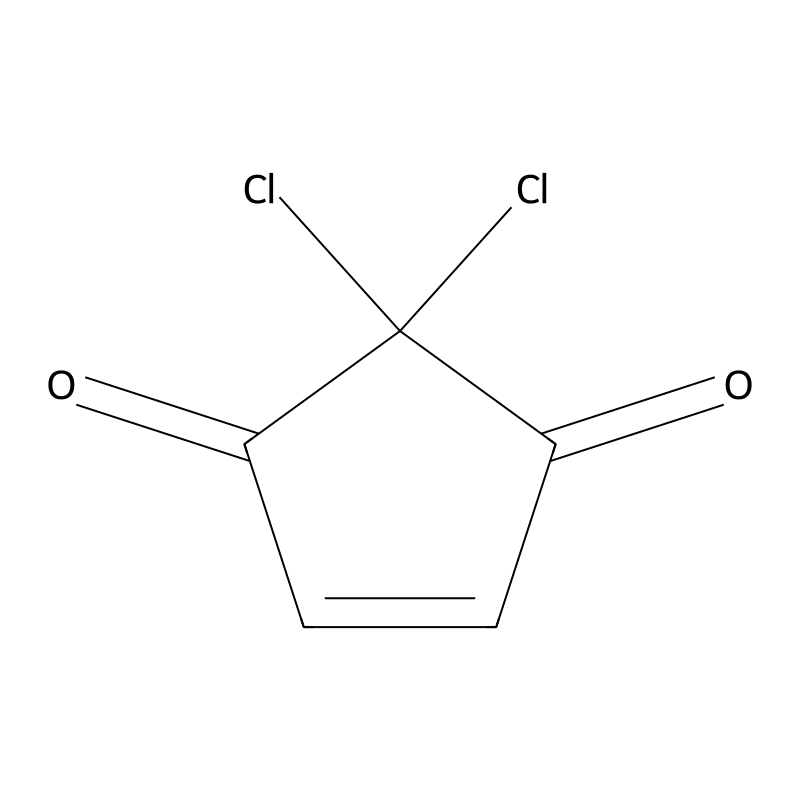

2,2-Dichlorocyclopentene-1,3-dione is a chemical compound with the molecular formula . This compound features a cyclopentene ring substituted with two chlorine atoms at the 2-position and two carbonyl groups at the 1 and 3 positions. Its unique structure allows it to participate in various

- Nucleophilic Addition: The carbonyl groups present in the compound can act as electrophiles, allowing nucleophiles to add to the carbonyl carbon.

- Elimination Reactions: The presence of chlorine atoms provides sites for elimination reactions, which can lead to the formation of double bonds or other functional groups.

- Cycloaddition Reactions: The cyclopentene moiety can participate in cycloaddition reactions, potentially forming larger cyclic compounds.

These reactions are significant for synthesizing more complex molecules and exploring the reactivity of dichloro-substituted compounds.

Research indicates that compounds similar to 2,2-Dichlorocyclopentene-1,3-dione exhibit biological activity, particularly as herbicides and fungicides. The presence of the diketone structure is crucial for activity against certain enzymes involved in plant metabolism. For example, studies have shown that related diketones can inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for plant growth and development .

Several synthetic routes have been developed for producing 2,2-Dichlorocyclopentene-1,3-dione:

- Chlorination of Cyclopentene-1,3-dione: Chlorination of cyclopentene-1,3-dione using chlorine gas or chlorinating agents can yield 2,2-Dichlorocyclopentene-1,3-dione.

- Reactions with Dicarbonyl Compounds: The reaction of dicarbonyl compounds with chlorinating agents under controlled conditions can also lead to the formation of this compound.

These methods highlight the versatility in synthesizing dichloro-substituted diketones.

2,2-Dichlorocyclopentene-1,3-dione has potential applications in various fields:

- Agriculture: As a herbicide or fungicide due to its inhibitory effects on plant enzymes.

- Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.

The compound's unique structure and reactivity make it valuable in both industrial and research settings.

Interaction studies involving 2,2-Dichlorocyclopentene-1,3-dione have focused on its binding affinity to target enzymes. Research has shown that its diketone structure allows for effective interactions with active sites of enzymes like HPPD. These interactions can inform the design of more potent herbicides by modifying structural elements to enhance binding efficiency or selectivity .

Several compounds share structural similarities with 2,2-Dichlorocyclopentene-1,3-dione. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1,3-Cyclopentanedione | Similar diketone structure | Less sterically hindered than dichloro variant |

| 4-Chlorocyclohexane-1,3-dione | Chlorinated diketone | Exhibits different biological activity |

| 2-Acylcyclohexane-1,3-diones | Contains acyl groups instead of chlorines | Varying reactivity based on acyl substituents |

The uniqueness of 2,2-Dichlorocyclopentene-1,3-dione lies in its specific dichloro substitution pattern and cyclopentene ring structure. This configuration influences its chemical reactivity and biological activity compared to similar compounds.

The compound was first synthesized in 1959 during investigations into unsaturated five-membered ring systems. Edward Zaweski’s doctoral work at Iowa State University described the bromination and chlorination of cyclopentene-3,5-dione precursors, laying the groundwork for its structural elucidation. Early X-ray crystallography confirmed its bicyclic framework, distinguishing it from simpler cyclopentanediones. Initial nomenclature referred to it as "CP1" in environmental chemistry literature, reflecting its classification among chlorinated cyclopentene derivatives.

Nomenclature Evolution and Structural Classification

The IUPAC name 2,2-dichlorocyclopent-4-ene-1,3-dione (C₅H₂Cl₂O₂) reflects its:

- Cyclopentene backbone (unsaturated five-membered ring)

- Two ketone groups at positions 1 and 3

- Two chlorine atoms at the C2 position.

Synonyms include 2,2-Dichloro-4-cyclopentene-1,3-dione and CCRIS 7945, with CAS registry number 101328-96-5. The SMILES stringC1=CC(=O)C(C1=O)(Cl)Cland InChIKeyXMXSINGGJBVDNH-UHFFFAOYSA-Nprovide unambiguous structural identifiers.

Historical Significance in Organic Chemistry

As a model compound for studying:

- Halogenation kinetics: The C2 position’s susceptibility to electrophilic substitution influenced synthetic strategies for polyhalogenated cyclopentanes.

- Tautomerism: The enol form stabilizes the molecule by ~1–3 kcal/mol compared to the diketo form, a phenomenon confirmed via crystallography.

- DBP formation: Its detection in chlorinated water systems spurred regulatory interest in mutagenic by-products.

Landmark Studies and Research Milestones

Classical Synthetic Routes

The synthesis of halogenated cyclopentene-diones, including 2,2-dichlorocyclopentene-1,3-dione, traces its origins to early 20th-century methodologies involving direct halogenation of cyclopentene-dione precursors. One classical approach involves the bromination or chlorination of cyclopentene-3,5-dione derivatives in nonpolar solvents such as chloroform. For instance, Otto Diels demonstrated the formation of 1,2-dibromocyclopentene-3,5-dione through bromination of cyclopentene-3,5-dione, a reaction facilitated by the electron-deficient nature of the diketone system [1]. Similarly, McBee and colleagues expanded this strategy to chlorinated analogs, utilizing hexachloropropene and hexachlorocyclopentadiene as starting materials under elevated temperatures (218°C) to yield tetrachloro and tetrabromo derivatives [1]. These reactions often proceeded via electrophilic aromatic substitution mechanisms, with the diketone moiety directing halogenation to specific positions.

A second classical route involves oxidative functionalization of cyclopentene-diol intermediates. Cyclopentene-3,5-diol, derived from the hydrolysis of dibromocyclopentene diacetates, was oxidized using chromic acid (CrO₃) in acetic acid or acetone-sulfuric acid mixtures to yield cyclopentene-3,5-dione [1]. Subsequent halogenation of this intermediate with chlorine gas or chlorinating agents provided access to chlorinated derivatives. While these methods achieved moderate yields (50–55%), they required stringent temperature control to minimize side reactions such as rearrangement or over-halogenation [1].

Modern Synthetic Approaches

Contemporary strategies emphasize regioselective halogenation and the use of advanced intermediates. Transition-metal-catalyzed reactions have emerged as pivotal tools for constructing the cyclopentene core. For example, López and coworkers developed copper-mediated [3+2] cycloadditions between vinyldiazo compounds and vinylazides, enabling the synthesis of densely functionalized cyclopentene derivatives [3]. Although not directly applied to 2,2-dichlorocyclopentene-1,3-dione, this methodology highlights the potential for modular approaches to halogenated cyclopentenes.

Photoredox catalysis has also been explored for selective C–H functionalization. By leveraging visible-light-activated catalysts, researchers have achieved site-specific chlorination of cyclic diketones under mild conditions, avoiding the harsh reagents typical of classical methods [3]. Additionally, microwave-assisted synthesis has reduced reaction times for halogenation steps, improving efficiency in generating dichlorinated products [3].

Catalytic Methods in Synthesis

Catalytic hydrogenation and dehydrogenation processes play critical roles in modern syntheses. The hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid has been reported as a key step in accessing cyclopentane-1,3-dione precursors, which can subsequently undergo chlorination [2]. Recent advances in palladium and rhodium catalysis have enabled asymmetric hydrogenation of cyclopentene derivatives, though applications to dichlorinated systems remain underexplored [3].

Enzymatic catalysis represents another frontier. Biocatalysts such as halogenases have been engineered to introduce chlorine atoms into cyclic diketones with high stereochemical precision, though scalability challenges persist [3].

Green Chemistry Approaches to Synthesis

Efforts to align the synthesis of 2,2-dichlorocyclopentene-1,3-dione with green chemistry principles have focused on solvent substitution and energy efficiency. Ionic liquids, such as 1-butyl-3-methylimidazolium chloride, have replaced traditional solvents like chloroform in halogenation steps, reducing volatile organic compound emissions [1]. Mechanochemical methods, employing ball milling for solid-state reactions, have also been investigated to eliminate solvent use entirely [3].

Renewable chlorinating agents, such as trichloroisocyanuric acid, offer safer alternatives to chlorine gas, minimizing hazardous byproducts [3]. Furthermore, flow chemistry systems have enhanced reaction control, enabling continuous production with reduced waste generation [3].

Scale-up Considerations for Research Applications

Scaling laboratory-scale syntheses of 2,2-dichlorocyclopentene-1,3-dione necessitates addressing yield optimization and purification challenges. Sublimation, a common purification method for cyclopentene-diones, becomes impractical at larger scales due to energy demands [1]. Alternative techniques, such as fractional crystallization or chromatography using biodegradable silica gels, are under investigation [3].

Catalyst recovery and reuse are critical for cost-effective production. Immobilized catalysts, including polymer-supported chlorinating agents, have shown promise in reducing metal leaching during halogenation [3]. Additionally, process intensification strategies, such as combining multiple reaction steps in a single reactor, have improved throughput for intermediates like cyclopentene-3,5-diol [1].